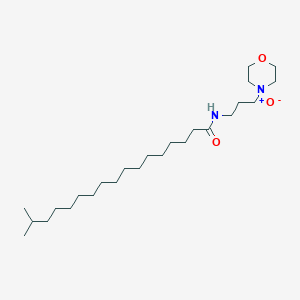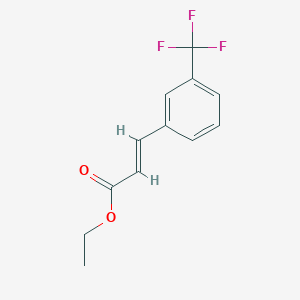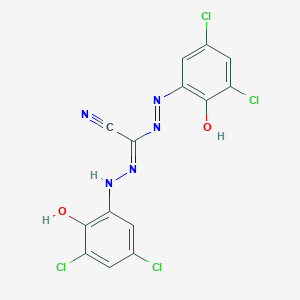
(1R,2S)-m-nitro-erythro-Chloramphenicol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-m-nitro-erythro-Chloramphenicol is a stereoisomer of chloramphenicol, a broad-spectrum antibiotic originally derived from the bacterium Streptomyces venezuelae. This compound is characterized by its specific stereochemistry, which significantly influences its biological activity and pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-m-nitro-erythro-Chloramphenicol typically involves several key steps:
Resolution of Enantiomers: The separation of the desired (1R,2S) enantiomer from its stereoisomers. This can be achieved through chiral chromatography or crystallization techniques.
Esterification and Hydrolysis: The formation of ester intermediates followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale nitration and resolution processes. The use of continuous flow reactors and automated separation systems enhances the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(1R,2S)-m-nitro-erythro-Chloramphenicol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Major Products
Reduction: Formation of (1R,2S)-m-amino-erythro-Chloramphenicol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(1R,2S)-m-nitro-erythro-Chloramphenicol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with bacterial ribosomes and its mechanism of action as an antibiotic.
Medicine: Investigated for its potential use in treating bacterial infections resistant to other antibiotics.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
The mechanism of action of (1R,2S)-m-nitro-erythro-Chloramphenicol involves binding to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis. This binding prevents the formation of peptide bonds, thereby halting bacterial growth and replication. The specific stereochemistry of the compound enhances its binding affinity and selectivity for bacterial ribosomes.
相似化合物的比较
Similar Compounds
- (1R,2R)-m-nitro-erythro-Chloramphenicol
- (1S,2S)-m-nitro-erythro-Chloramphenicol
- (1S,2R)-m-nitro-erythro-Chloramphenicol
Uniqueness
(1R,2S)-m-nitro-erythro-Chloramphenicol is unique due to its specific stereochemistry, which confers distinct biological activity and pharmacological properties compared to its stereoisomers. This enantiomer exhibits higher binding affinity to bacterial ribosomes and greater antibiotic efficacy, making it a valuable compound in the development of new antibacterial agents.
属性
CAS 编号 |
1327173-91-0 |
|---|---|
分子式 |
C₁₁H₁₂Cl₂N₂O₅ |
分子量 |
323.13 |
同义词 |
2,2-dichloro-N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)-2-(3-nitrophenyl)ethyl]acetamide_x000B_ |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1142257.png)
![[[2-methylene-1-oxo-3-phenylpropyl]amino]acetic Acid Ethyl Ester](/img/structure/B1142260.png)



![2-[3-Chloro-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B1142273.png)

